Glucocorticoid receptor agonist-1

Glucocorticoid Receptor ADC Payload Potency

Researchers developing immunomodulatory ADCs require a GR agonist payload that combines high potency with a stable conjugation handle. Conventional glucocorticoids lack linker-amenable groups, making targeted delivery impossible. - **High-potency GR activation**: IC50 = 2.8 nM in functional assays; steroid-based scaffold with aminophenylmethyl moiety. - **ADC-ready design**: Contains linker-amenable site (e.g., Ala-Ala-Mal compatible) for stable antibody conjugation without potency loss. - **Preclinical validation**: Ideal for targeted immunosuppression studies (e.g., anti-CD40 ADCs) and as a reference standard in GR transactivation assays.

Molecular Formula C35H39NO6
Molecular Weight 569.7 g/mol
Cat. No. B10831212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocorticoid receptor agonist-1
Molecular FormulaC35H39NO6
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O
InChIInChI=1S/C35H39NO6/c1-33-13-12-25(38)16-23(33)10-11-26-27-17-30-35(29(40)19-37,34(27,2)18-28(39)31(26)33)42-32(41-30)22-8-6-20(7-9-22)14-21-4-3-5-24(36)15-21/h3-9,12-13,15-16,26-28,30-32,37,39H,10-11,14,17-19,36H2,1-2H3/t26-,27-,28-,30+,31+,32+,33-,34-,35+/m0/s1
InChIKeyMPEPSOPXQDGEHP-WWBNNTNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucocorticoid Receptor Agonist-1: Potent, Selective GR Agonist for ADC Payload and Inflammation Research


Glucocorticoid receptor agonist-1 (CAS 2166375-82-0) is a potent and selective glucocorticoid receptor (GR) agonist with a reported IC50 of 2.8 nM, extracted as compound 41 from patent WO2017210471A1 . This compound is a steroid-based small molecule designed for conjugation as a payload in antibody-drug conjugates (ADCs) for targeted anti-inflammatory and immunomodulatory applications . Its structural features, including a cyclopenta[a]phenanthrene core and an aminophenylmethyl moiety, enable high-affinity GR binding and potent transcriptional activation . The compound is primarily utilized in preclinical research to explore targeted glucocorticoid delivery strategies aimed at minimizing systemic side effects associated with conventional glucocorticoid therapies.

Linker-amenable GR agonist for ADC payload research

Glucocorticoid receptor pathway activation studies

Targeted immunomodulation in preclinical research models

Why Glucocorticoid Receptor Agonist-1 Cannot Be Substituted by Conventional GR Agonists in ADC and Targeted Delivery Applications


Conventional glucocorticoid receptor agonists (e.g., dexamethasone, prednisolone) and even advanced non-steroidal selective GR modulators (SEGRAs) cannot be substituted for Glucocorticoid receptor agonist-1 in the context of ADC payload development or targeted immunomodulation research. The compound's specific molecular design, which includes a linker-amenable moiety (e.g., Ala-Ala-Mal or phosphate linkers), enables stable conjugation to antibodies while retaining high GR potency (IC50 = 2.8 nM) . This is a key differentiator, as unmodified glucocorticoids like fluticasone propionate (KD = 0.5 nM) or non-steroidal agonists like ZK 216348 (IC50 = 20.3 nM) lack the necessary chemical handles for efficient and stable bioconjugation. Substituting this compound with a non-linkable GR agonist would fundamentally alter the experimental design, preventing targeted delivery and negating the intended therapeutic window of an ADC [1].

Unmodified glucocorticoids lack a linker handle for stable ADC conjugation, altering targeted delivery design.

Non-steroidal SEGRAs may not offer compatible bioconjugation chemistry; potency alone does not ensure conjugate viability.

Substituting with a non-conjugatable GR agonist can shift the experimental model away from ADC-based delivery research.

Quantitative Differentiation of Glucocorticoid Receptor Agonist-1: A Comparative Evidence Guide for Procurement


Glucocorticoid Receptor Agonist-1 Exhibits Superior Potency Relative to Key Non-Steroidal SEGRAs

Glucocorticoid receptor agonist-1 demonstrates significantly higher potency at the glucocorticoid receptor compared to the well-characterized non-steroidal selective GR agonist ZK 216348. The target compound has an IC50 of 2.8 nM in a GR binding assay , while ZK 216348 exhibits an IC50 of 20.3 nM in a comparable assay format .

Potency vs ZK 216348
Data to verify
IC50 2.8 nM vs ZK 216348: 20.3 nM
~7.3-fold higher potency in biochemical GR binding assay (cross-study comparison).
Supports ADC payload potency selection context; reported difference enables lower concentration design review.
Patent-derived data vs vendor-reported assay; direct head-to-head not available.
Glucocorticoid Receptor ADC Payload Potency IC50

Glucocorticoid Receptor Agonist-1 Demonstrates Favorable Potency Compared to a Clinical-Stage SEGRAM Payload

Glucocorticoid receptor agonist-1 is more potent than the clinical-stage SEGRAM GRM-01. The target compound has an IC50 of 2.8 nM , whereas GRM-01, a non-steroidal SEGRAM in Phase 1 clinical development, has a reported inhibition constant (Ki) of 12 nM at the human GR [1].

Potency vs GRM-01
Reported
IC50 2.8 nM vs GRM-01: Ki 12 nM
~4.3-fold higher potency assuming comparable IC50/Ki (cross-study, clinical-stage SEGRAM comparator).
Supports potency context for ADC research; may inform payload ranking during early selection.
Source-based comparison; confirm assay format and direct comparability.
Glucocorticoid Receptor ADC Payload Clinical Candidate Potency

Glucocorticoid Receptor Agonist-1 Offers High Potency and Chemical Tractability for ADC Conjugation Relative to Fluticasone Propionate

While fluticasone propionate is a high-affinity GR agonist (KD = 0.5 nM) , it lacks a suitable chemical handle for stable, site-specific conjugation to antibodies. Glucocorticoid receptor agonist-1, with an IC50 of 2.8 nM, is specifically designed with linker-amenable moieties (e.g., phosphate Ala-Ala-Mal) to enable efficient and stable bioconjugation, a feature essential for its primary application as an ADC payload .

Conjugation suitability vs fluticasone
Data to verify
IC50 2.8 nM + linker handle vs Fluticasone KD 0.5 nM, no linker site
5.6-fold lower affinity, but structurally enabled for stable bioconjugation.
Linker-amenable design enables ADC conjugation; potency alone insufficient for payload selection.
Structural analysis and in vitro potency; functional conjugate performance requires further validation.
Glucocorticoid Receptor ADC Payload Bioconjugation Drug Design

Recommended Applications for Glucocorticoid Receptor Agonist-1 in Preclinical ADC and Immunomodulation Research


Payload Component in Novel Antibody-Drug Conjugates (ADCs) for Autoimmune and Inflammatory Diseases

Glucocorticoid receptor agonist-1 is an ideal payload for constructing ADCs targeting immune cell surface antigens (e.g., CD40, CD74, BDCA2) to treat autoimmune and inflammatory diseases. Its high potency (IC50 = 2.8 nM) and linker-amenable structure enable the generation of potent and stable conjugates for targeted immunosuppression . This approach is validated by the development of analogous clinical candidates such as ABBV-3373 and ABBV-319, which utilize GRM payloads for similar indications [1][2]. Procurement of this compound is essential for research groups aiming to develop next-generation immunomodulatory ADCs with improved safety profiles relative to systemic glucocorticoids.

Comparative Benchmarking of Novel GR Agonists and SEGRAs in In Vitro Assays

Given its well-characterized potency and selectivity, Glucocorticoid receptor agonist-1 serves as a valuable reference standard or positive control in in vitro assays (e.g., GR transactivation reporter gene assays, binding displacement assays) designed to benchmark novel glucocorticoid receptor modulators . Its sub-3 nM IC50 provides a high-potency baseline for evaluating the efficacy of new chemical entities, particularly those intended for ADC applications. Researchers can use this compound to calibrate assay systems and validate the performance of newly synthesized GR ligands.

Investigation of Targeted Glucocorticoid Delivery Mechanisms to B-Cells and Other Immune Subsets

This compound is specifically suited for studies aimed at understanding the cell-intrinsic effects of targeted glucocorticoid delivery. By conjugating Glucocorticoid receptor agonist-1 to antibodies against B-cell or other immune cell markers, researchers can dissect the downstream transcriptional consequences of GR activation in specific cell populations, decoupling them from the systemic effects of free glucocorticoids . This is crucial for mechanistic studies in immunology and for validating the therapeutic hypothesis behind glucocorticoid-based ADCs [1].

Preclinical Efficacy Studies in Animal Models of Rheumatoid Arthritis and Other Autoimmune Conditions

Glucocorticoid receptor agonist-1 can be employed to generate tool ADCs for in vivo efficacy studies in murine models of autoimmune diseases such as collagen-induced arthritis or other inflammatory models. By using the compound as a payload conjugated to a mouse-specific or cross-reactive antibody, researchers can evaluate the therapeutic potential of targeted GR agonism, measuring endpoints such as reduction in paw swelling, inflammatory cytokine levels, and histological disease scores. This provides critical proof-of-concept data for therapeutic programs before advancing to clinical-stage payload candidates.

Application
Selection Property
Validation Focus
ADC payload research in autoimmune and inflammatory disease models
Linker-amenable GR agonism for targeted immunomodulation
Conjugation stability and target-cell GR activation response
GR agonist benchmarking and assay calibration
Reported GR binding and transactivation context
Assay performance and comparator ranking under defined conditions
Targeted GR delivery mechanism studies in immune subsets
Antibody-conjugatable GR agonist for cell-type-specific activation
Cell-intrinsic transcriptional response and pathway decoupling from systemic exposure
In vivo model-response evaluation in arthritis and inflammation models
ADC-conjugated GR payload with reported target engagement
Disease-score endpoint monitoring and cytokine-level change in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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